molecular formula C5H4ClNO4S B13002622 5-Chloro-6-hydroxypyridine-3-sulfonic acid

5-Chloro-6-hydroxypyridine-3-sulfonic acid

Cat. No.: B13002622
M. Wt: 209.61 g/mol
InChI Key: YCDDUFZYMGXVGC-UHFFFAOYSA-N
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Description

5-Chloro-6-hydroxypyridine-3-sulfonic acid is a chemical compound with the molecular formula C5H4ClNO4S It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-hydroxypyridine-3-sulfonic acid typically involves the chlorination of hydroxypyridine-sulfonic acids. One common method includes passing chlorine gas into a mixture of hydroxypyridine-sulfonic acid and phosphorus trichloride, followed by heating the mixture to temperatures of about 100 to 120°C. The resulting product is then purified through distillation under vacuum conditions .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chlorination processes, utilizing similar reaction conditions as described above. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-hydroxypyridine-3-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid group to sulfonyl chloride.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfonyl chloride derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

5-Chloro-6-hydroxypyridine-3-sulfonic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-6-hydroxypyridine-3-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. Its sulfonic acid group can form strong interactions with proteins and enzymes, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-3-hydroxypyridine: Similar in structure but lacks the sulfonic acid group.

    6-Hydroxypyridine-3-sulfonic acid: Similar but without the chlorine atom.

    Pyridine-3-sulfonic acid: Lacks both the chlorine and hydroxyl groups.

Uniqueness

Its combination of functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts .

Properties

Molecular Formula

C5H4ClNO4S

Molecular Weight

209.61 g/mol

IUPAC Name

5-chloro-6-oxo-1H-pyridine-3-sulfonic acid

InChI

InChI=1S/C5H4ClNO4S/c6-4-1-3(12(9,10)11)2-7-5(4)8/h1-2H,(H,7,8)(H,9,10,11)

InChI Key

YCDDUFZYMGXVGC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC=C1S(=O)(=O)O)Cl

Origin of Product

United States

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